2-Difluoromethoxy-3-(trifluoromethoxy)benzonitrile
Overview
Description
2-Difluoromethoxy-3-(trifluoromethoxy)benzonitrile is a chemical compound characterized by the presence of both difluoromethoxy and trifluoromethoxy groups attached to a benzonitrile core
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often require the use of strong bases and specific solvents to achieve the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
2-Difluoromethoxy-3-(trifluoromethoxy)benzonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, including temperature, solvent, and reaction time .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted benzonitrile derivatives .
Scientific Research Applications
2-Difluoromethoxy-3-(trifluoromethoxy)benzonitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated compounds.
Biology: The compound’s unique properties make it a valuable tool in biological studies, including enzyme inhibition and protein-ligand interactions.
Mechanism of Action
The mechanism of action of 2-Difluoromethoxy-3-(trifluoromethoxy)benzonitrile involves its interaction with specific molecular targets. The compound’s fluorinated groups can enhance its binding affinity to target proteins or enzymes, leading to modulation of their activity. The pathways involved may include inhibition of enzymatic activity or disruption of protein-protein interactions .
Comparison with Similar Compounds
Similar Compounds
2-Difluoromethoxybenzonitrile: Lacks the trifluoromethoxy group, resulting in different chemical properties and reactivity.
3-Trifluoromethoxybenzonitrile: Lacks the difluoromethoxy group, leading to variations in its applications and interactions.
2,3-Difluoromethoxybenzonitrile: Contains both difluoromethoxy groups but lacks the trifluoromethoxy group, affecting its overall chemical behavior.
Uniqueness
2-Difluoromethoxy-3-(trifluoromethoxy)benzonitrile is unique due to the presence of both difluoromethoxy and trifluoromethoxy groups, which impart distinct chemical and physical properties. This combination enhances its potential for diverse applications in various scientific fields .
Properties
IUPAC Name |
2-(difluoromethoxy)-3-(trifluoromethoxy)benzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4F5NO2/c10-8(11)16-7-5(4-15)2-1-3-6(7)17-9(12,13)14/h1-3,8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVNNCRDLWDUIAY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)OC(F)(F)F)OC(F)F)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4F5NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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